N'-Methylsulfonyl Dofetilide

Description

Properties

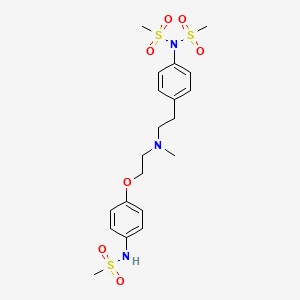

Molecular Formula |

C20H29N3O7S3 |

|---|---|

Molecular Weight |

519.7 g/mol |

IUPAC Name |

N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenyl]ethyl-methylamino]ethoxy]phenyl]methanesulfonamide |

InChI |

InChI=1S/C20H29N3O7S3/c1-22(15-16-30-20-11-7-18(8-12-20)21-31(2,24)25)14-13-17-5-9-19(10-6-17)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3 |

InChI Key |

DVVVFDWNWGBMTE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C |

Origin of Product |

United States |

Molecular Pharmacology and Electrophysiological Mechanisms

Selective Ion Channel Modulation by N'-Methylsulfonyl Dofetilide (B1670870)

N'-Methylsulfonyl Dofetilide is distinguished by its high degree of selectivity for a particular potassium ion channel, with minimal impact on other channels at clinically relevant concentrations. This specificity is central to its pharmacological action.

The principal mechanism of action for this compound is the potent and selective blockade of the rapid component of the delayed rectifier potassium current, known as IKr drugbank.comnih.govdrugcentral.orgpatsnap.combionity.comdroracle.ainih.gov. This current plays a pivotal role in the repolarization of the cardiac action potential, particularly in phase 3. By inhibiting IKr, this compound delays repolarization, leading to a concentration-dependent prolongation of the action potential duration and an increase in the effective refractory period in both atrial and ventricular tissues drugbank.comnih.govrxlist.com. This selective action on IKr is the cornerstone of its classification as a Class III antiarrhythmic agent drugbank.compatsnap.com. Studies have shown that it blocks IKr at nanomolar concentrations, highlighting its potency nih.govnih.gov. For instance, in mouse atrial tumor myocytes (AT-1 cells), this compound was found to be a potent IKr blocker with an EC50 value of 12 nmol/L at +20 mV nih.gov.

The IKr current is conducted by potassium channels encoded by the Human Ether-à-go-go-Related Gene (hERG) nih.govnih.gov. Consequently, the pharmacological effects of this compound are a direct result of its interaction with these hERG channels nih.gov. The biophysical properties of the hERG channel are nearly identical to those of the native cardiac IKr current nih.govnih.gov. This compound binds with high affinity to the hERG channel, and this interaction has been extensively studied to understand the molecular basis of its action nih.gov.

The high-affinity binding of this compound to the hERG channel is determined by specific amino acid residues located within the channel's pore domain nih.gov. Mutagenesis studies have identified key residues in the S6 transmembrane segment and the pore helix as critical for drug binding. Aromatic residues, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656), located in the S6 domain, are major determinants for the high-affinity block frontiersin.orgnih.govmdpi.comresearchgate.net. The aromaticity of these residues is crucial, suggesting that π-stacking interactions are a major contributing factor to the drug-induced block frontiersin.orgnih.govresearchgate.net. Additionally, an aromatic residue in the S5 helix, F557, has been identified as another determinant for the binding of high-affinity inhibitors like this compound frontiersin.orgmdpi.com. The S620 residue in the S5-S6 linker region has also been shown to be important; a mutation at this site can abolish high-affinity block nih.gov.

The blockade of hERG channels by this compound is state-dependent, meaning the drug binds with different affinities to the channel depending on its conformational state (resting, open, or inactivated) nih.gov. Research indicates that this compound preferentially binds to the open and/or inactivated states of the hERG channel rather than the closed or resting state nih.govresearchgate.netnih.gov. The induction of block is dependent on the depolarization of the membrane beyond the threshold for channel opening nih.gov. While it can bind to the open state, preferential binding to the inactivated state is considered necessary for high-affinity blockade mdpi.comnih.gov. The cationic form of the molecule is suggested to preferentially bind to the inactivated state researchgate.net. This state-dependent interaction is a key feature of its mechanism, as the channel must open for the drug to access its binding site within the pore nih.govnih.gov.

The binding of this compound involves complex interactions within the central cavity of the hERG channel. The aromatic residues Y652 and F656 are not only direct binding sites but are also involved in allosteric coupling that influences the channel's conformation and drug affinity frontiersin.orgnih.gov. The interaction is primarily through π-stacking with the aromatic rings of these residues rather than cation-π interactions frontiersin.orgnih.gov. The flexibility and orientation of these residues, which form part of an "aromatic cassette," are critical for accommodating the drug molecule and achieving a high-affinity block frontiersin.orgnih.gov. The binding of this compound is thought to stabilize the inactivated state of the channel, which is closely linked to the conformation of these aromatic side chains nih.gov.

A defining characteristic of this compound is its remarkable selectivity for the IKr/hERG channel drugbank.comdrugcentral.orgdroracle.aiclevelandclinicmeded.com. At clinically relevant concentrations, it demonstrates no significant blockade of other key cardiac ion channels. Specifically, it does not affect the slow component of the delayed rectifier potassium current (IKs) or the inward rectifier potassium current (IK1) drugbank.comdrugcentral.orgdroracle.ai. Furthermore, it has no effect on cardiac sodium channels, which are the target of Class I antiarrhythmic drugs drugbank.comdrugcentral.orgrxlist.com. While some studies have explored potential chronic effects on late sodium currents, its acute mechanism is devoid of sodium channel modulation nih.gov. Additionally, this compound does not interact with adrenergic alpha-receptors or beta-receptors drugbank.comdrugcentral.orgrxlist.com. This high degree of selectivity minimizes effects on myocardial contractility and conduction velocity nih.gov.

Table 1: Comparative Potency of this compound on Cardiac Ion Currents

| Ion Current | Channel | Effect of this compound | Potency (IC50/EC50) |

| IKr | hERG | Potent Blockade | 12 nM nih.govnih.gov |

| IKs | KCNQ1/KCNE1 | No significant effect | > 10,000 nM |

| IK1 | Kir2.x | No relevant block | Not Applicable |

| INa | Nav1.5 | No effect at clinical concentrations | Not Applicable |

Table 2: Key Amino Acid Residues in hERG Channel for this compound Binding

| Residue Location | Amino Acid Residue | Role in Binding |

| S6 Domain | Tyrosine 652 (Y652) | Critical for high-affinity binding via aromatic interactions frontiersin.orgnih.govmdpi.com |

| S6 Domain | Phenylalanine 656 (F656) | Critical for high-affinity binding via aromatic interactions frontiersin.orgnih.govmdpi.com |

| S5 Domain | Phenylalanine 557 (F557) | Contributes to the binding of high-affinity inhibitors frontiersin.orgmdpi.com |

| S5-S6 Linker | Serine 620 (S620) | Mutation can abolish high-affinity block nih.gov |

Interaction with the Human Ether-à-go-go-Related Gene (hERG) Channel

Impact on Cardiac Action Potential and Repolarization Dynamics in Preclinical Models

Preclinical research has extensively characterized the effects of this compound on the cardiac action potential and repolarization processes in various experimental models.

This compound consistently demonstrates a concentration-dependent prolongation of the cardiac action potential duration (APD). nih.govnih.gov This effect is a direct consequence of its selective blockade of the IKr potassium channel, which slows the repolarization phase (Phase 3) of the action potential. nih.gov

In preclinical studies using isolated canine Purkinje fibers, this compound (also referred to as UK-68,798) significantly lengthened the APD in a concentration- and rate-dependent manner. nih.gov For instance, at a constant stimulation cycle length of 500 ms, the baseline APD at 90% repolarization (APD90) was recorded at 234.0 ± 3.3 ms. Following the application of 10 nM of the compound, the APD90 increased to 315.0 ± 5.9 ms. nih.gov This demonstrates a potent effect on ventricular repolarization. The compound's high potency is notable, being estimated as 1,000 to 10,000 times more potent than other recognized Class III agents like sotalol (B1662669) or clofilium. nih.gov Importantly, this APD prolongation occurs without significantly affecting other action potential parameters, such as the resting membrane potential, amplitude, or the maximum upstroke velocity (Vmax), indicating a selective Class III action. nih.govnih.gov

| Condition | APD90 (ms) |

|---|---|

| Control | 234.0 ± 3.3 |

| 10 nM this compound | 315.0 ± 5.9 |

A direct consequence of prolonging the action potential duration is the corresponding increase in the effective refractory period (ERP) of cardiac tissue. nih.govnih.gov this compound has been shown to increase the ERP in both atrial and ventricular tissues. nih.govfda.gov This effect contributes to its antiarrhythmic properties by preventing premature electrical stimuli from propagating and initiating or sustaining reentrant arrhythmias.

In studies with isolated canine ventricular muscle and Purkinje fibers, this compound increased the ERP in a concentration-dependent manner at concentrations ranging from 5 nM to 1 µM. nih.gov Similarly, in isolated guinea pig papillary muscles, the compound increased the ERP at stimulation frequencies of both 1 Hz and 5 Hz without altering conduction velocity. nih.gov This selective prolongation of refractoriness without affecting conduction is a hallmark of its Class III activity. nih.gov

| Preclinical Model | Parameter | Effect | Concentration Range |

|---|---|---|---|

| Canine Ventricular Muscle & Purkinje Fibers | Effective Refractory Period | Increase | 5 nM - 1 µM |

| Guinea Pig Papillary Muscle | Effective Refractory Period | Increase | 5 nM - 1 µM |

| Guinea Pig Papillary Muscle | Conduction Velocity | No significant effect | 5 nM - 1 µM |

The homogeneity of ventricular repolarization is critical for maintaining cardiac stability. Increased dispersion of repolarization, which refers to the spatial and temporal differences in the timing of repolarization across the myocardium, can create a substrate for life-threatening arrhythmias. biorxiv.orgwjgnet.com

Antiarrhythmic agents that prolong APD by selectively blocking the IKr current can sometimes increase this dispersion, which is a potential pro-arrhythmic concern. biorxiv.org However, studies with this compound have shown that it does not significantly affect the dispersion of repolarization. nih.gov In a study using simultaneous monophasic action potential recordings from two different sites in the right ventricle (apex and outflow tract), this compound prolonged the APD at both sites but did not significantly change the difference in APD between them. nih.gov This suggests that the compound prolongs repolarization in a relatively uniform manner, which is a desirable characteristic for an antiarrhythmic agent. nih.gov

In Vitro Electrophysiological Techniques in this compound Research

The electrophysiological effects of this compound have been precisely quantified using advanced in vitro techniques that allow for detailed examination of its interaction with specific ion channels and its effects on cardiac tissues.

Patch-clamp electrophysiology is a fundamental technique used to study the effects of compounds on ion channels. researchgate.net Voltage-clamp protocols, in particular, allow researchers to control the membrane potential of a single cell and measure the resulting ion currents. swan.ac.ukwellcomeopenresearch.org

These studies have been instrumental in confirming that this compound is a potent and highly selective blocker of the IKr current. nih.gov This current is carried by channels encoded by the human Ether-à-go-go-Related Gene (hERG). nih.gov Voltage-clamp experiments on single guinea pig ventricular myocytes showed that the compound at concentrations of 50 nM and 2 µM effectively blocks the time-dependent potassium current (IKr) with no significant effects on the time-independent potassium current (IK1) or the inward calcium current (ICa). nih.gov Further detailed analyses have revealed that the drug interacts with high affinity to both the open and inactivated states of the hERG channel. nih.gov

Monophasic action potential (MAP) recording is a technique used to measure action potentials from the surface of intact, isolated cardiac tissue. researchgate.netthoracickey.com It provides a valuable link between single-cell patch-clamp data and in vivo electrocardiographic findings. thoracickey.com MAP recordings are used to assess how a compound affects the duration and morphology of the action potential in a multicellular preparation. nih.govnih.gov

Studies utilizing MAP recordings have confirmed the effects of this compound observed in single-cell experiments. In patients with ventricular tachycardia, the compound was shown to significantly prolong the MAP duration at 90% repolarization (MAPd90) in the right ventricle. nih.gov For example, during right ventricular pacing at a cycle length of 500 ms, the MAPd90 was prolonged by approximately 11-13%. nih.gov These recordings verify the compound's selective Class III antiarrhythmic properties in integrated cardiac tissue. nih.govnih.gov

Membrane Preparation Studies for Radioligand Binding Assays (e.g., using [3H]dofetilide)

Radioligand binding assays are a fundamental tool for characterizing the interaction between a compound and its target receptor. In the context of this compound, these assays are crucial for determining its binding affinity for the human ether-à-go-go-related gene (hERG) K+ channel. The use of membranes prepared from cells stably expressing the hERG channel, in conjunction with a radiolabeled ligand such as [3H]dofetilide, provides a robust and high-throughput method to screen and characterize compounds for their potential to interact with this channel. nih.govnih.gov

The preparation of a suitable cell membrane fraction is a critical preliminary step for a successful binding assay. Typically, Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are used, which have been stably transfected to express a high density of hERG K+ channels. springernature.comresearchgate.net The general procedure for membrane preparation involves several key steps. Initially, the cultured cells are harvested and washed. Subsequently, the cells are homogenized in a cold lysis buffer to disrupt the cell membranes and release the cellular contents. giffordbioscience.com This homogenate is then subjected to centrifugation to pellet the crude membrane fractions. giffordbioscience.com The resulting pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined. For long-term storage, the membrane preparations are often aliquoted and stored at -70°C or lower, sometimes with a cryoprotectant like glycerol (B35011) or sucrose (B13894) to preserve protein integrity. giffordbioscience.commerckmillipore.com

The binding assay itself is typically performed in a competitive format. A fixed concentration of the radioligand, [3H]dofetilide, is incubated with the hERG-containing membrane preparation in the presence of varying concentrations of the unlabeled test compound, such as this compound. The reaction is allowed to reach equilibrium, which for [3H]dofetilide binding is typically achieved within 30 to 60 minutes at room temperature. springernature.com

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution. giffordbioscience.com The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioactivity. Finally, the amount of radioactivity trapped on the filters is quantified using a scintillation counter. giffordbioscience.com By measuring the degree to which this compound displaces the bound [3H]dofetilide, its binding affinity (expressed as the inhibition constant, Ki) for the hERG channel can be accurately determined.

Detailed Research Findings

Saturation binding experiments using [3H]dofetilide on membranes from HEK293 cells stably expressing hERG channels have been performed to characterize the ligand-receptor interaction. These studies yield key parameters such as the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor, and the maximum binding site density (Bmax), which indicates the concentration of the receptor in the membrane preparation.

Table 1: Binding Characteristics of [3H]dofetilide in hERG-Transfected HEK293 Cell Membranes

| Parameter | Value | Source |

|---|---|---|

| Affinity (Kd) | 22.3 ± 2.53 nM | springernature.com |

| Binding Site Density (Bmax) | 8.92 ± 0.94 pmol/mg protein | springernature.com |

Competition binding assays utilizing this system have established the binding affinities for a range of known hERG channel inhibitors. The rank order of potency determined through these binding assays shows a strong correlation with functional data obtained from electrophysiological methods like patch-clamp studies. nih.govsigmaaldrich.com This validates the [3H]dofetilide binding assay as a predictive preclinical screening tool. nih.gov The data generated allows for the direct comparison of the binding affinity of novel compounds like this compound against a panel of reference compounds.

Table 2: Comparative Inhibition Constants (Ki) of Various hERG Inhibitors Determined by Radioligand Binding Assays

| Compound | Binding Ki (nM) | Radioligand Used | Source |

|---|---|---|---|

| Astemizole | 3.4 ± 0.7 | [3H]-Astemizole | merckmillipore.com |

| Dofetilide | 5.8 ± 2.4 | [3H]-Astemizole | merckmillipore.com |

| E-4031 | 6.1 ± 0.8 | [3H]-Astemizole | merckmillipore.com |

| Pimozide | 18.8 ± 2.3 | [3H]-Astemizole | merckmillipore.com |

| Cisapride | 104.9 ± 30.9 | [3H]-Astemizole | merckmillipore.com |

| Haloperidol | 241.4 ± 21.4 | [3H]-Astemizole | merckmillipore.com |

Structure Activity Relationship Sar and Molecular Design

Elucidating Key Structural Features for Pharmacological Activity of the Compound

N'-Methylsulfonyl Dofetilide (B1670870) is a methanesulfonanilide derivative, a class of compounds known for their high affinity and selectivity for the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is the molecular correlate of IKr. nih.govnih.gov The key structural features essential for its pharmacological activity include two methanesulfonamide groups, a central tertiary amine, and a flexible ether linkage connecting two phenyl rings.

Role of Specific Chemical Moieties (e.g., sulfonamide, tertiary amine) in Binding Affinity and Selectivity

The distinct chemical groups within the N'-Methylsulfonyl Dofetilide structure each play a vital role in its high-affinity binding and selectivity for the IKr/hERG channel.

The two methanesulfonamide (-SO₂NHCH₃) groups are quintessential for the high-affinity interaction. researchgate.net These moieties are capable of forming hydrogen bonds with amino acid residues in the pore domain of the hERG channel, such as Thr623, Ser624, and Tyr652. researchgate.net These interactions are thought to stabilize the bound conformation of the drug within the channel, contributing significantly to its potent blocking effect. The presence of two such groups enhances the binding affinity compared to compounds with only one.

| Chemical Moiety | Role in Binding Affinity and Selectivity | Key Interactions |

|---|---|---|

| Methanesulfonamide Groups | Crucial for high-affinity binding and stabilization of the drug-channel complex. | Hydrogen bonding with Thr623, Ser624, and Tyr652 in the hERG channel pore. researchgate.net |

| Tertiary Amine | Acts as a cationic center for key interactions within the channel's central cavity. | Cation-π interactions with the aromatic ring of Tyr652. researchgate.net |

| Phenyl Rings | Contribute to hydrophobic and π-π stacking interactions. | π-π stacking with Phe656. nih.gov |

| Ether Linkage | Provides flexibility, allowing for optimal positioning of the terminal moieties. | Contributes to the overall conformation for binding. |

Molecular Determinants of Potency and Selectivity Towards IKr/hERG Channels

The high potency and selectivity of this compound for IKr/hERG channels are governed by specific interactions with key amino acid residues lining the inner pore of the channel. Mutagenesis studies have identified several residues as critical for the binding of methanesulfonanilide drugs.

Notably, Tyrosine 652 (Y652) and Phenylalanine 656 (F656) in the S6 transmembrane domain are considered the most critical determinants for high-affinity binding. nih.govnih.gov As mentioned, Y652 is involved in cation-π interactions with the tertiary amine of this compound. F656 is thought to form π-π stacking interactions with one of the phenyl rings of the drug, further anchoring it within the binding pocket. nih.gov Mutation of these residues to alanine has been shown to significantly reduce the blocking potency of dofetilide. nih.gov

Other residues in the pore helix, including Threonine 623 (T623) , Serine 624 (S624) , and Valine 625 (V625) , also contribute to the binding of this compound, likely through hydrogen bonding and hydrophobic interactions with the sulfonamide groups. nih.gov The state of the channel is also a crucial factor, with dofetilide exhibiting a higher affinity for the open or inactivated states of the hERG channel. researchgate.netnih.gov This state-dependent binding is a key aspect of its mechanism of action.

| hERG Channel Residue | Location | Interaction with this compound | Impact on Potency and Selectivity |

|---|---|---|---|

| Tyrosine 652 (Y652) | S6 Helix | Cation-π interaction with the tertiary amine. researchgate.net | Major determinant of high-affinity binding. nih.gov |

| Phenylalanine 656 (F656) | S6 Helix | π-π stacking with a phenyl ring. nih.gov | Crucial for potent channel blockade. nih.gov |

| Threonine 623 (T623) | Pore Helix | Hydrogen bonding with the sulfonamide group. nih.gov | Contributes to the stability of the bound complex. |

| Serine 624 (S624) | Pore Helix | Hydrogen bonding with the sulfonamide group. nih.gov | Enhances binding affinity. |

Computational Approaches to SAR Prediction and Optimization for this compound Analogs

Computational methods are invaluable tools in modern drug discovery for predicting the SAR of new compounds and optimizing lead candidates. For this compound and its analogs, these approaches can provide insights into their potential hERG-blocking activity, guiding the design of safer and more effective drugs.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target protein is unknown or not well-defined. nih.gov This approach relies on the analysis of a set of molecules known to interact with the target. For this compound analogs, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models. researchgate.net These models correlate the physicochemical properties of the analogs with their hERG-blocking activity, identifying key molecular descriptors that influence potency. Pharmacophore modeling, another LBDD technique, can generate a 3D representation of the essential features required for hERG blockade based on the structures of known blockers like dofetilide. mdpi.com

Structure-based drug design (SBDD) , on the other hand, utilizes the known 3D structure of the target protein, in this case, the hERG channel. ijnrd.org With the increasing availability of cryo-electron microscopy structures of the hERG channel, SBDD has become a powerful tool. This approach allows for the visualization of the binding site and the interactions between the ligand and the protein at an atomic level.

Molecular docking is a key SBDD technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. frontiersin.org For this compound, docking studies have been instrumental in elucidating its binding mode within the hERG channel. researchgate.net These studies have confirmed the importance of the interactions with Y652 and F656 and have provided a structural basis for the SAR of dofetilide and its analogs. researchgate.net By predicting how novel analogs will bind to the hERG channel, molecular docking can help in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Free-Energy Perturbation (FEP) is a rigorous computational method that calculates the relative binding free energies of a series of related ligands to a target protein. arxiv.org FEP+ is an advanced implementation of this technique that has shown great promise in guiding lead optimization in drug discovery programs. chemrxiv.orgnih.gov By accurately predicting the change in binding affinity resulting from small chemical modifications, FEP+ can help medicinal chemists to design more potent and selective compounds. nih.gov For hERG blockers, FEP+ can be used to explore the effects of modifying the core structure of this compound, providing a quantitative prediction of how these changes will impact hERG affinity. This allows for a more rational and efficient exploration of the chemical space around a lead compound.

Preclinical Pharmacokinetics and Metabolism Research

Absorption and Distribution Studies in Preclinical Models

N'-Methylsulfonyl Dofetilide (B1670870) demonstrates high oral bioavailability, exceeding 90%, with maximal plasma concentrations typically observed 2 to 3 hours after administration in a fasted state. fda.govfda.govfda.govnih.gov The presence of food or antacids does not significantly affect its oral bioavailability. fda.govnih.gov Following administration, steady-state plasma concentrations are generally achieved within 2 to 3 days. fda.govnih.gov The plasma concentrations of the compound are proportional to the dose administered. fda.govnih.govnih.gov

The distribution of N'-Methylsulfonyl Dofetilide is characterized by a volume of distribution of approximately 3.0 to 4.0 L/kg, which suggests that the compound is not extensively sequestered in fatty tissues. nih.govresearchgate.net Plasma protein binding is in the range of 60-70% and remains independent of the plasma concentration and is not affected by renal impairment. fda.govnih.gov

| Pharmacokinetic Parameter | Value |

|---|---|

| Oral Bioavailability | >90% |

| Time to Peak Plasma Concentration (Tmax) | 2–3 hours (fasted) |

| Steady-State Attainment | 2–3 days |

| Volume of Distribution (Vd) | 3.1–4.0 L/kg |

| Plasma Protein Binding | 60–70% |

| Terminal Half-Life | ~10 hours |

Biotransformation Pathways of this compound

While a significant portion of this compound is excreted unchanged, metabolism accounts for a part of its clearance. fda.govnih.gov The biotransformation occurs primarily in the liver through oxidative pathways. nih.gov In vitro studies in liver microsomes from various species (male rat, female rat, dog, and humans) show that the rate of oxidative metabolism correlates with the metabolic clearance observed in vivo. nih.gov

The metabolism of this compound is mediated by oxidative processes. nih.gov In vitro studies have confirmed that the products formed through oxidative metabolism are consistent with those observed in in vivo models. nih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) system of enzymes. fda.govnih.gov

In vitro studies using human liver microsomes have identified the cytochrome P450 isoenzyme CYP3A4 as a contributor to the metabolism of this compound. fda.govnih.govnih.gov However, the compound demonstrates a low affinity for this enzyme. fda.govnih.govnih.gov The rate of N-demethylation, a key metabolic pathway, has been shown to correlate strongly with the activity of CYP3A4 in human liver microsomal preparations. nih.gov The involvement of CYP3A4 is further supported by partial inhibition of metabolism by specific inhibitors like ketoconazole (B1673606) and troleandomycin. nih.gov Conversely, CYP3A4 activators can lead to an increased turnover of the compound. nih.gov

The primary metabolic pathways identified for this compound are N-dealkylation and N-oxidation. fda.govnih.govnih.gov These metabolic reactions occur at the alkylamino moieties of the molecule. nih.govsemanticscholar.orgencyclopedia.pub The N-dealkylation process results in the formation of metabolites, with the N-desmethyl product being the major one formed in vitro. nih.gov

Metabolite Identification and Characterization in Preclinical Samples

Approximately 20% of a dose of this compound is cleared via metabolism, leading to the formation of several metabolites. fda.govnih.gov While there are no quantifiable metabolites found circulating in plasma, five distinct metabolites have been identified in urine. fda.gov

The results indicated that while three of the metabolites exhibited Class III activity, they did so only at concentrations at least 20-fold higher than this compound. nih.gov The N-oxide metabolite showed some Class I activity, but only at high concentrations. nih.gov None of the metabolites had an effect on the resting membrane potential or the action potential amplitude, supporting the observation that the pharmacological response is closely correlated with the plasma concentrations of the parent compound, this compound. nih.gov

| Metabolite Type | Pharmacological Activity (In Vitro) |

|---|---|

| N-desmethyl Metabolite | Class III activity at concentrations >20x parent compound |

| Other Oxidative Metabolites | Class III activity at concentrations >20x parent compound |

| Dofetilide N-oxide | Class I activity only at high concentrations |

Excretion Pathways in Preclinical Models

In preclinical studies, this compound is eliminated from the body through both renal and non-renal pathways. nih.gov The primary route of excretion is via the kidneys, accounting for a significant portion of the drug's total clearance. researchgate.netnih.gov

The renal elimination of this compound is a critical component of its disposition, accounting for approximately 80% of its total clearance. researchgate.netnih.gov This process involves two main mechanisms: glomerular filtration and active tubular secretion. nih.gov A substantial portion of the drug's renal clearance is facilitated by the organic cation transport (OCT) system in the kidney tubules. researchgate.netclevelandclinicmeded.com This active secretion process is responsible for efficiently removing the compound from the bloodstream into the urine. nih.gov The reliance on this specific transport system means that its function can be a key determinant in the plasma concentration of the drug. clevelandclinicmeded.com

While renal excretion is the predominant pathway, non-renal clearance also contributes to the elimination of this compound. fda.govfda.gov This non-renal route primarily involves metabolism in the liver. nih.gov In-vitro studies utilizing human liver microsomes have identified the cytochrome P450 (CYP) isoenzyme CYP3A4 as the enzyme responsible for metabolizing the compound. nih.govnih.gov The metabolic processes include N-dealkylation and N-oxidation, which result in the formation of metabolites that are either inactive or possess minimal activity. nih.govnih.gov It is noted that this compound has a relatively low affinity for the CYP3A4 enzyme. nih.govnih.gov

Preclinical Drug-Drug Interaction Studies Related to Metabolism and Elimination

Given its dual elimination pathways, this compound has been the subject of preclinical drug-drug interaction studies to assess how co-administered substances might affect its metabolism and excretion.

In vitro research has focused on the interaction of this compound with the CYP450 enzyme system.

Enzyme Inhibition: Studies have confirmed that CYP3A4 is the primary enzyme involved in the oxidative metabolism of this compound. nih.gov Consequently, inhibitors of CYP3A4 can reduce the metabolic clearance of the drug. researchgate.netnih.gov For example, ketoconazole, a potent CYP3A4 inhibitor, has been shown to decrease the non-renal clearance of this compound. researchgate.net In contrast, this compound itself does not appear to be a significant inhibitor of major CYP enzymes, including CYP2C9, CYP2D6, or CYP3A4, at clinically relevant concentrations in in vitro tests. nih.gov

Enzyme Induction: The potential for enzyme induction has also been considered. While specific preclinical induction studies for this compound are not extensively detailed in the provided context, the general principle holds that inducers of CYP3A4 could potentially increase its rate of metabolism. taylorandfrancis.com

Table 1: In Vitro Interactions with Metabolic Enzymes

| Interacting Agent | Enzyme Affected | Observed Effect on this compound |

|---|---|---|

| Ketoconazole | CYP3A4 | Inhibition of metabolism, leading to decreased non-renal clearance. researchgate.net |

| Troleandomycin | CYP3A4 | Partial inhibition of metabolism. nih.gov |

| Amiodarone | CYP2C9 | This compound does not significantly inhibit this enzyme. nih.gov |

| Flecainide | CYP2C9, CYP2D6 | This compound does not significantly inhibit these enzymes. nih.gov |

The active secretion of this compound by the renal cation transport system makes it susceptible to interactions with drugs that inhibit or compete for this pathway. nih.govclevelandclinicmeded.comdrugs.com Inhibition of this system can slow the elimination of the compound, leading to increased plasma concentrations. clevelandclinicmeded.com

A number of compounds have been identified in preclinical and clinical studies as inhibitors of the organic cation transport system responsible for the tubular secretion of this compound. These include cimetidine (B194882), trimethoprim, prochlorperazine, and megestrol. nih.gov For instance, cimetidine has been shown to reduce the renal clearance of this compound by inhibiting this transport system. researchgate.net Similarly, ketoconazole, in addition to inhibiting CYP3A4, also appears to inhibit the OCT system, contributing to a decrease in renal clearance. researchgate.net Other substances that are secreted via this route, such as amiloride (B1667095) and metformin, are also noted for their potential to interfere with the drug's elimination. clevelandclinicmeded.comdrugbank.com

Table 2: Interactions with the Renal Cation Transport System

| Interacting Agent | Effect on Renal Transport | Impact on this compound |

|---|---|---|

| Cimetidine | Inhibition of OCT system. researchgate.net | Reduced renal clearance. researchgate.netnih.gov |

| Trimethoprim | Inhibition of OCT system. nih.gov | Reduced renal clearance. researchgate.net |

| Ketoconazole | Inhibition of OCT system. researchgate.net | Reduced renal clearance. researchgate.netnih.gov |

| Prochlorperazine | Inhibition of OCT system. nih.gov | Potential for reduced renal clearance. mdpi.com |

| Megestrol | Inhibition of OCT system. nih.gov | Potential for reduced renal clearance. mdpi.com |

| Amiloride | Substrate for OCT system. clevelandclinicmeded.com | Potential for competitive inhibition of secretion. drugbank.com |

| Metformin | Substrate for OCT system. clevelandclinicmeded.com | Potential for competitive inhibition of secretion. researchgate.net |

Synthesis and Derivatization for Academic Research Applications

Chemical Synthesis Methodologies for N'-Methylsulfonyl Dofetilide (B1670870)

A representative synthesis of the dofetilide backbone, which can be modified to yield N'-Methylsulfonyl Dofetilide, is outlined in Chinese patent CN1453267A. The key reaction steps and intermediates are as follows:

Coupling Reaction: The synthesis initiates with the reaction between p-nitrophenylethylamine hydrochloride and 4-(2-chloroethoxy)nitrobenzene. This step forms the core structure of the molecule by linking the two aromatic rings through an ether and an ethylamine (B1201723) bridge.

Methylation: The resulting secondary amine is then methylated to introduce the N-methyl group, a critical feature for its biological activity. This step yields the intermediate N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylethylamine.

Reduction: The two nitro groups on the aromatic rings are subsequently reduced to primary amines. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel. The resulting diamino compound is a key precursor for the final sulfonylation step.

Methylsulfonylation: The final step involves the reaction of the diamino intermediate with methanesulfonyl chloride in the presence of a base, such as pyridine. This introduces the methylsulfonyl groups onto both primary amino groups, yielding dofetilide. To obtain this compound, a selective N-sulfonylation would be required at one of the amino groups prior to the final global sulfonylation, or a subsequent modification of dofetilide would be necessary.

Table 1: Key Intermediates in the Synthesis of the Dofetilide Backbone

| Intermediate Name | Chemical Structure | Role in Synthesis |

| p-Nitrophenylethylamine hydrochloride | C8H11ClN2O2 | Starting material providing one of the aromatic rings and the ethylamine linker. |

| 4-(2-Chloroethoxy)nitrobenzene | C8H8ClNO3 | Starting material providing the second aromatic ring and the ether linkage. |

| N-[2-(4-Nitrophenoxy)ethyl]-4-nitrophenylethylamine | C16H17N3O5 | Product of the initial coupling and methylation steps. |

| N-[2-(4-Aminophenoxy)ethyl]-4-aminophenylethylamine | C16H21N3O | Key diamino intermediate formed after the reduction of the nitro groups. |

This interactive table provides a summary of the crucial intermediates involved in the synthesis.

For the production of this compound in academic research settings, the optimization of the synthetic route is essential to ensure efficiency and scalability. The methodology described in patent CN1453267A is designed for industrial production and can be adapted for laboratory-scale synthesis. Key considerations for optimization include:

Reaction Conditions: The patent suggests reaction temperatures for the coupling step ranging from room temperature to 150°C, with an optimal range of 80-100°C. Reaction times can vary from 3 to 72 hours, with a preferred duration of 3-12 hours. For research purposes, these conditions can be fine-tuned to maximize yield and minimize reaction time.

Catalysts and Solvents: The use of phase-transfer catalysts, such as ammonium (B1175870) salts, can enhance the efficiency of the initial coupling reaction. The choice of solvent is also critical, with polar solvents like lower aliphatic alcohols, nitriles, and dipolar aprotic solvents being suitable options.

Purification: The patent describes purification of the final product by recrystallization from methanol (B129727) to yield a white solid. For research applications, chromatographic techniques such as column chromatography may be employed to ensure high purity of the final compound and intermediates.

Strategies for this compound Derivatization

The derivatization of this compound is a powerful tool for elucidating its biological function and for developing new chemical entities with improved pharmacological profiles.

Radiolabeled compounds are indispensable for in vitro and in vivo studies of drug-receptor interactions. The preparation of tritiated ([3H]) dofetilide is a key example of such a derivatization. While the specific synthesis of [3H]-N'-Methylsulfonyl Dofetilide is not detailed in the available literature, the methods used for labeling dofetilide can be applied. These methods include:

Catalytic Tritium (B154650) Exchange: This involves the exchange of hydrogen atoms with tritium in the presence of a catalyst.

Reduction with Tritium Gas: A suitable precursor containing a double or triple bond can be reduced with tritium gas to introduce the radiolabel.

[3H]Dofetilide has been successfully used in receptor binding assays to characterize its interaction with the hERG potassium channel, providing valuable insights into its mechanism of action.

The synthesis of analogs of this compound is crucial for understanding the relationship between its chemical structure and biological activity (SAR). By systematically modifying different parts of the molecule, researchers can identify the key pharmacophoric features responsible for its therapeutic effects.

A study on the design and synthesis of new p-methylsulfonamido phenylethylamine analogs of dofetilide provides a template for such investigations. In this study, researchers synthesized a series of analogs by modifying the substituents on the aromatic rings and the linker chain. These analogs were then evaluated for their ability to prolong the effective refractory period in isolated animal atria. The results of these studies, combined with computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, help in building predictive models for designing more potent and selective compounds.

Table 2: Examples of Dofetilide Analogs for SAR Studies

| Analog Modification | Rationale for Modification |

| Variation of substituents on the phenoxy ring | To probe the electronic and steric requirements for binding to the target receptor. |

| Alteration of the linker chain length | To investigate the optimal distance between the two aromatic moieties for biological activity. |

| Replacement of the N-methyl group | To assess the importance of this group for potency and selectivity. |

This interactive table illustrates different strategies for modifying the dofetilide scaffold to explore structure-activity relationships.

Analytical Techniques for Compound Characterization in Research Synthesis (e.g., HPLC determination)

The characterization of newly synthesized this compound and its analogs is essential to confirm their identity, purity, and quantity. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose.

Several HPLC methods have been developed for the analysis of dofetilide and can be adapted for this compound. A typical method involves:

Stationary Phase: A reversed-phase column, such as a C18 or C8 column, is commonly used.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed. A gradient elution is often used to achieve optimal separation of the target compound from impurities and starting materials.

Detection: UV detection at a wavelength of around 230 nm is suitable for dofetilide and its analogs.

For more detailed characterization, HPLC can be coupled with mass spectrometry (LC-MS) to provide information about the molecular weight of the synthesized compounds, further confirming their identity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a critical tool for elucidating the precise chemical structure of the synthesized molecules.

Table 3: Typical HPLC Parameters for Dofetilide Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Gradient | Programmed gradient from low to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

This interactive table provides an example of typical HPLC conditions that can be used for the analysis of this compound.

Future Directions in N Methylsulfonyl Dofetilide Research

Advancements in Computational Modeling of hERG Channel Interactions and Ligand Binding

Computational modeling has become an indispensable tool for elucidating the complex interactions between drugs and their targets. nih.gov For N'-Methylsulfonyl Dofetilide (B1670870), a derivative of dofetilide, advancements in in silico techniques are set to provide unprecedented insights into its binding with the hERG K+ channel, which is critical for cardiac repolarization. nih.gov

Molecular dynamics (MD) simulations and sophisticated docking studies are at the forefront of this research. nih.gov These methods allow for the detailed examination of the conformational changes in the hERG channel upon ligand binding. nih.gov For instance, simulations have been used to study the binding of potent hERG blockers like dofetilide, revealing significant changes in the S6-transmembrane helix kink and suggesting a potential collapse of the pore, which may initiate the transition of the channel from an open to an inactive state. nih.gov

Recent computational models, such as those using the Rosetta software suite, have explored the binding mechanisms of highly selective hERG blockers, including dofetilide. nih.govbiorxiv.org These studies have successfully correlated with experimental evidence, confirming the critical role of key residues like Y652 and F656 within the channel's inner cavity for high-affinity binding. nih.govbiorxiv.orgbiorxiv.org By simulating the effects of mutations on these residues, researchers can elucidate the structural basis for state-dependent drug binding, particularly the preference of drugs like dofetilide for the inactivated state of the channel. nih.govnih.gov

Furthermore, integrative computational pipelines are being developed to predict cardiotoxicity by spanning scales from atomic interactions to cardiac rhythm. nih.gov These multiscale models incorporate data from MD simulations to predict association rates and affinities, which are then integrated into virtual cardiac cell and tissue models. nih.gov This approach has been used to contrast the effects of different hERG blockers, such as dofetilide and moxifloxacin, providing novel information about their interaction with the open state of the hERG channel. nih.gov

The development of more accurate in silico models that incorporate the dynamics of drug binding and unbinding is crucial. manchester.ac.uk Such models can improve the prediction of drug-induced changes in the cardiac action potential duration. manchester.ac.uk By fitting experimental data to newly developed hERG models, researchers can obtain rate constants for drug binding and unbinding, leading to more predictive safety assessments. manchester.ac.uk The ongoing refinement of these computational tools promises to enhance our understanding of N'-Methylsulfonyl Dofetilide's interaction with the hERG channel, facilitating the design of safer and more effective therapeutic agents.

Exploration of Novel Analogs with Modified Selectivity or Kinetic Profiles for Targeted Research Applications

The synthesis and evaluation of novel analogs of dofetilide, including this compound, represent a promising avenue for developing targeted research tools and potentially new therapeutic agents. By systematically modifying the chemical structure of the parent compound, researchers can explore the structure-activity relationships (SAR) that govern hERG channel blockade. nih.gov

One approach involves the design and synthesis of a series of analogs with diversified substituents on the phenyl rings and the protonated nitrogen, as well as variations in the carbon chain length. nih.gov The evaluation of these analogs in radioligand binding assays allows for the derivation of SAR data, specifying the structural features responsible for hERG affinity. nih.gov Such studies have affirmed the importance of the phenyl ring and its substituents in ion channel binding. nih.gov

Molecular dynamics simulations can be used in conjunction with experimental approaches to understand the interactions of these analogs at an atomic level. nih.gov For example, modeling studies have suggested that high-affinity dofetilide analogs stabilize the hERG structure through pi-pi stacking and hydrophobic interactions. nih.gov In contrast, low-affinity analogs are unable to provide sufficient stabilizing interactions. nih.gov

The kinetic profiles of these novel analogs are also of significant interest. Some drugs, like dofetilide, can become trapped within the hERG channel when it closes, with unbinding only possible upon subsequent reopening. frontiersin.orgnih.gov This trapping mechanism can be investigated experimentally by studying the rate of recovery from drug block. nih.gov The development of analogs with modified trapping properties could lead to compounds with different electrophysiological profiles and potentially improved safety.

The table below presents a hypothetical summary of research findings on dofetilide analogs, illustrating how structural modifications can influence hERG channel affinity.

| Analog | Structural Modification | hERG Affinity (IC50) | Key Interactions Observed in Modeling |

|---|---|---|---|

| Dofetilide (Parent) | N/A | ~10-50 nM | Pi-pi stacking with Y652, F656; Hydrophobic interactions |

| Analog DA-1 | Modified Phenyl Substituent | High | Strong pi-pi stacking and hydrophobic interactions |

| Analog DA-2 | Altered Carbon Chain Length | Low | Insufficient stabilizing interactions |

| Analog DA-3 | Modified Protonated Nitrogen Group | Moderate | Intermediate stabilizing interactions |

| Analog DA-4 | Combined Modifications | Moderate | Intermediate stabilizing interactions |

By exploring novel analogs with modified selectivity for different ion channels or altered kinetic profiles, researchers can develop valuable tools for dissecting the physiological roles of the hERG channel and other cardiac ion channels. This research could also pave the way for the design of new antiarrhythmic drugs with improved efficacy and safety profiles.

Integration of Advanced Omics Technologies in Preclinical Studies for Deeper Mechanistic Understanding of Drug-Target Interactions

The integration of advanced "omics" technologies, such as genomics, proteomics, and metabolomics, into preclinical studies offers a powerful approach to gain a more comprehensive and mechanistic understanding of the interactions between this compound and its biological targets. nygen.io These systems-level approaches can reveal insights that are often missed by single-omics studies, providing a holistic view of a drug's effects. nygen.ionih.gov

Genomic technologies can help identify genetic variations, or polymorphisms, in the KCNH2 gene (which encodes the hERG channel) that may influence an individual's sensitivity to this compound. nih.gov Detecting such polymorphisms is crucial for understanding why responses to hERG-blocking drugs can vary between individuals and for moving towards more personalized medicine. nih.gov

Proteomics can be employed to study changes in protein expression and post-translational modifications in response to treatment with this compound. This can help to elucidate the downstream signaling pathways affected by hERG channel blockade and to identify potential off-target effects. The integration of transcriptomics and proteomics can reveal correlations between gene expression and protein levels, providing a more complete picture of the drug's impact on cellular function. nih.gov

Metabolomics, the study of small molecule metabolites, can provide a direct readout of the physiological and pathological processes affected by the drug. nih.gov By analyzing metabolic profiles, researchers can identify biomarkers of drug efficacy and toxicity and gain a deeper understanding of the drug's mechanism of action. oup.com For example, a non-targeted metabolomics analysis in multicohort studies has been used to identify novel biomarkers associated with conditions like atrial fibrillation. researchgate.net

The integration of these multi-omics datasets requires sophisticated computational and bioinformatic tools, including machine learning and network-based analyses. nygen.ionih.gov These methods can help to identify complex patterns and relationships within the data, leading to a more profound understanding of the multifaceted interactions between drugs, targets, and diseases. researchgate.net

By applying these advanced omics technologies in preclinical studies of this compound, researchers can move beyond a simple drug-target interaction model to a more systems-level understanding of its pharmacological effects. This will be critical for predicting both on-target and off-target effects, identifying patient populations most likely to benefit, and ultimately, for the development of safer and more effective therapies.

Q & A

Q. How to design a dose-response study for this compound in atrial fibrillation models?

- Methodological Answer : Use Langendorff-perfused rabbit hearts to measure atrial effective refractory period (AERP) prolongation. Apply cumulative doses (10–100 nM) and quantify effects on action potential duration (APD₉₀). Include telemetry-monitored in vivo models to correlate pharmacokinetics with QTc changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.